Lipophilicity Tuning: XLogP of 1.8 Avoids the Excessive Hydrophilicity of 1‑Benzoylpiperazine (XLogP –0.1) Without Exceeding CNS‑Relevant Upper Bounds
The target compound has a computed XLogP3‑AA of 1.8, compared to –0.1 for 1‑benzoylpiperazine and 2.8 for the bulkier (4‑(2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)piperazin‑1‑yl)(1‑(thiophen‑2‑yl)cyclopentyl)methanone analog [1][2]. A logP near 1.8 falls within the generally accepted optimal range for blood‑brain barrier penetration (1–3), whereas –0.1 is associated with poor passive membrane diffusion and 2.8 approaches values where plasma protein binding and metabolic clearance tend to increase [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP = 1.8 |
| Comparator Or Baseline | 1-Benzoylpiperazine (XLogP = –0.1); (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (XLogP = 2.8); (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone (XLogP = 1.7) |
| Quantified Difference | +1.9 units vs. 1‑benzoylpiperazine; –1.0 unit vs. thiophene-cyclopentyl analog; +0.1 unit vs. 4‑methoxy analog |
| Conditions | Calculated by XLogP3 (PubChem 2025 release); no experimental logP data available |
Why This Matters
A logP of 1.8 offers a superior balance between passive permeability and solubility for CNS targets compared to the excessively hydrophilic core scaffold, without drifting into the high‑lipophilicity territory that often elevates off‑target binding and metabolic turnover.
- [1] PubChem Compound Summary CID 71782968, 2025. View Source
- [2] PubChem Compound Summary CID 762654 (1‑benzoylpiperazine), 2025. View Source
- [3] PubChem Compound Summary CID 49669878 (thiophene-cyclopentyl analog), 2025. View Source
